

# "synthesis of 3-Ethylquinoxalin-2(1H)-one from o-phenylenediamine"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Ethylquinoxalin-2(1H)-one

Cat. No.: B077347

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **3-Ethylquinoxalin-2(1H)-one** from o-Phenylenediamine

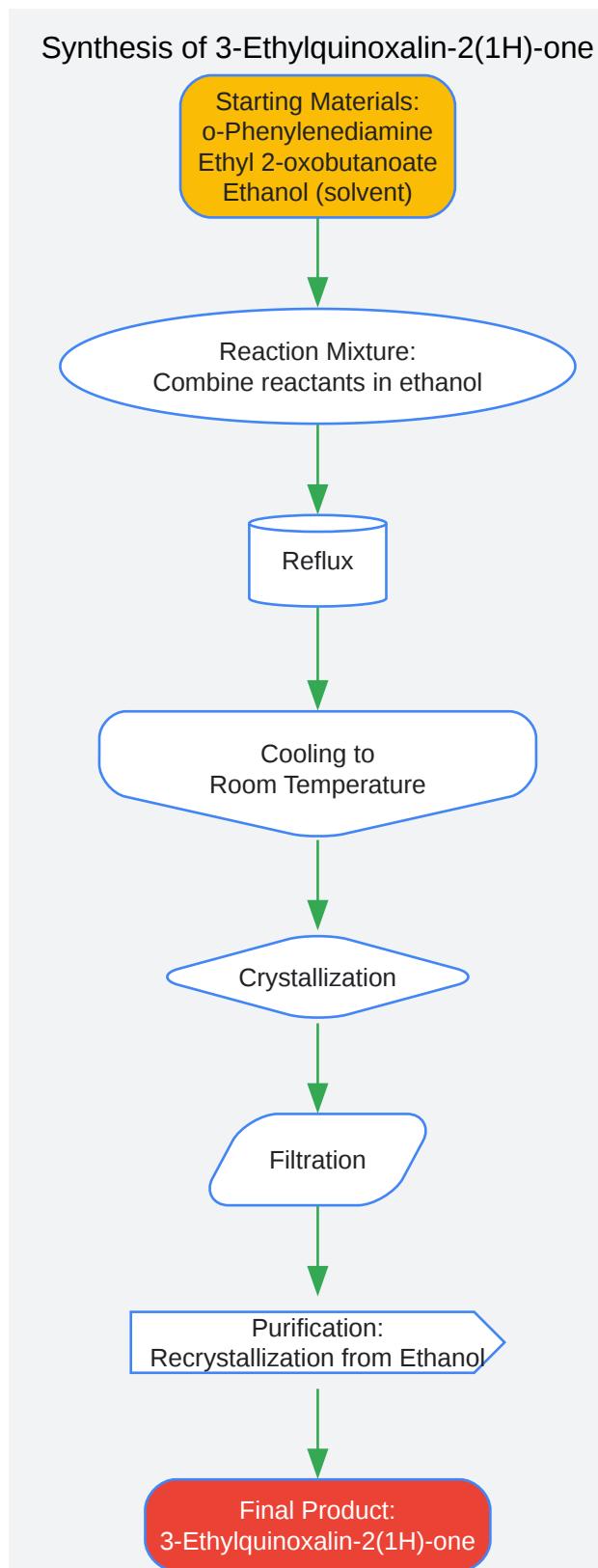
## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **3-Ethylquinoxalin-2(1H)-one**, a valuable heterocyclic compound, from the starting material o-phenylenediamine. The primary synthetic route involves the cyclocondensation of o-phenylenediamine with ethyl 2-oxobutanoate.

## Reaction Scheme

The synthesis proceeds via the reaction of o-phenylenediamine with ethyl 2-oxobutanoate, which undergoes cyclization and subsequent dehydration to form the quinoxalinone ring system.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **3-Ethylquinoxalin-2(1H)-one**.

## Quantitative Data Summary

### Table 1: Starting Materials and Reagents

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role
o-Phenylenediamine	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	108.14	Reactant
Ethyl 2-oxobutanoate	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	130.14	Reactant
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	46.07	Solvent

### Table 2: Reaction Conditions and Product Characterization

Parameter	Value	Reference
<b>Reaction Conditions</b>		
Solvent	Absolute Ethanol	[1]
Reaction Time	30 minutes (heating)	[1]
Purification Method	Recrystallization from ethanol	[1]
<b>Product Characterization</b>		
Product Name	3-Ethylquinoxalin-2(1H)-one	
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	[2][3]
Molecular Weight	174.20 g/mol	[2][3]
Appearance	Light yellow solid	[4]
Melting Point	194-196 °C	[3]
Yield	65%	[4]

### Table 3: Spectroscopic Data for 3-Ethylquinoxalin-2(1H)-one

<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )		$\delta$ (ppm)	Multiplicity	J (Hz)	Integration
NH		12.40	s	-	1H
Aromatic H		7.85-7.83	m	-	1H
Aromatic H		7.51-7.47	m	-	1H
Aromatic H		7.38-7.32	m	-	2H
CH <sub>2</sub>		3.03	q	8.0	2H
CH <sub>3</sub>		1.39	t	8.0	3H
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )		$\delta$ (ppm)			
C=O		162.5			
C=N		156.5			
Aromatic C		132.8			
Aromatic C		130.9			
Aromatic C		129.6			
Aromatic C		128.7			
Aromatic C		124.1			
Aromatic C		115.6			
CH <sub>2</sub>		26.8			
CH <sub>3</sub>		10.9			
IR Spectroscopy	Characteristic Absorptions (cm <sup>-1</sup> )				
N-H stretch		~3462			
C-H (sp <sup>2</sup> ) stretch		~3103			
C-H (sp <sup>3</sup> ) stretch		~2866			

C=O stretch	~1690
C=N stretch	~1660
C=C (aromatic) stretch	~1602
N-H bend	~1568

Note: IR data is based on the analogous 3-methylquinoxalin-2(1H)-one and general IR absorption tables. Specific data for the ethyl analog may vary slightly.[\[1\]](#)

## Detailed Experimental Protocol

This protocol is adapted from the synthesis of 3-methylquinoxalin-2(1H)-one.[\[1\]](#)

- Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (0.10 M) and ethyl 2-oxobutanoate (0.10 M) in absolute ethanol (200 ml).
- Heating: Heat the reaction mixture on an oil bath for 30 minutes.
- Cooling and Crystallization: Allow the reaction mixture to cool to room temperature. Silvery white crystals of **3-Ethylquinoxalin-2(1H)-one** should precipitate out of the solution.
- Isolation: Collect the crystals by filtration.
- Purification: Wash the collected crystals with a small amount of cold ethanol and then purify by recrystallization from ethanol to obtain the final product.

## Discussion

The synthesis of **3-Ethylquinoxalin-2(1H)-one** from o-phenylenediamine and ethyl 2-oxobutanoate is an efficient and straightforward method for producing this quinoxalinone derivative.[\[5\]](#) The reaction proceeds with a good yield and the product can be easily purified by recrystallization. The ethyl group at the 3-position of the quinoxalinone ring can be further functionalized, making this compound a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry.[\[5\]](#) The characterization data, particularly from <sup>1</sup>H and <sup>13</sup>C NMR, confirms the structure of the synthesized compound.[\[4\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. longdom.org [longdom.org]
- 2. 3-Ethylquinoxalin-2(1H)-one | C10H10N2O | CID 599963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13297-35-3 CAS MSDS (3-ETHYL-1,2-DIHYDROQUINOXALIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["synthesis of 3-Ethylquinoxalin-2(1H)-one from o-phenylenediamine"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077347#synthesis-of-3-ethylquinoxalin-2-1h-one-from-o-phenylenediamine>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)